丙基(嘧啶-5-基甲基)胺

描述

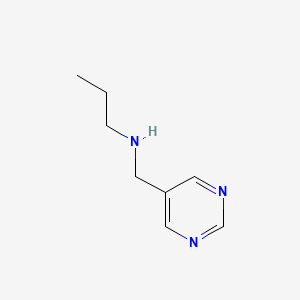

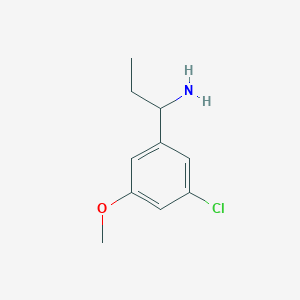

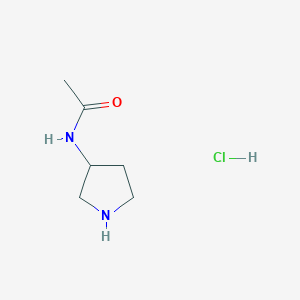

Propyl(pyrimidin-5-ylmethyl)amine is a chemical compound with the molecular formula C8H13N3 . It is a derivative of pyrimidine, which is an aromatic heterocyclic compound .

Synthesis Analysis

The synthesis of primary amines like Propyl(pyrimidin-5-ylmethyl)amine can be achieved through reductive amination of ketones and aldehydes . Another method involves the reaction of aldehydes or ketones with primary amines to form imine derivatives, also known as Schiff bases .Molecular Structure Analysis

The molecular weight of Propyl(pyrimidin-5-ylmethyl)amine is 151.21 . The structure of this compound includes a pyrimidine ring, which is a six-membered ring with two nitrogen atoms .Chemical Reactions Analysis

Amines, including Propyl(pyrimidin-5-ylmethyl)amine, can engage in various chemical reactions. For instance, they can undergo nucleophilic substitution reactions with halogenoalkanes . They can also react with primary amines to form imines .Physical And Chemical Properties Analysis

Amines typically have three bonds and one pair of lone pair electrons, making the nitrogen sp3 hybridized, trigonal pyramidal, with a bond angle of roughly 109.5 degrees . Amines of low molar mass are quite soluble in water .科学研究应用

合成和生物应用

- 与丙基(嘧啶-5-基甲基)胺在结构上相关的吡唑并[1,5-a]嘧啶对分枝杆菌 ATP 合酶表现出有效的抑制作用,表明在治疗结核分枝杆菌中具有潜在用途。这些化合物对结核分枝杆菌表现出有效的体外生长抑制作用,并表现出良好的肝微粒体稳定性,暗示了它们作为结核分枝杆菌抑制剂的可行性 (Sutherland 等,2022)。

- 已经合成并表征了胸苷和尿苷衍生物(包括双(吡啶-2-基甲基)氨基类似物)的铼三羰基核配合物。这些配合物表现出独特的结构和光谱性质,可用于各种生物和材料科学应用中 (Wei 等,2005)。

药物化学和药物设计

- 丙基(嘧啶-5-基甲基)胺的衍生物,例如 Kv 1.5 的苯基喹唑啉抑制剂,已被开发用于治疗心血管疾病。这些衍生物已针对效力、选择性和药代动力学特征进行了优化,展示了它们的治疗潜力 (Finlay 等,2016)。

- 在阿尔茨海默病的背景下,已经合成了一系列 2,4-二取代嘧啶,并将其评估为胆碱酯酶和淀粉样蛋白-β (Aβ) 聚集抑制剂。这些化合物为解决阿尔茨海默病中的多种病理途径提供了一种有希望的方法 (Mohamed 等,2011)。

材料科学和缓蚀

- 某些嘧啶希夫碱(在结构上与丙基(嘧啶-5-基甲基)胺相关)已证明具有作为缓蚀剂的效率。即使在低浓度下,它们的抑制性能也凸显了它们在材料保存和工业应用中的潜力 (Ashassi-Sorkhabi 等,2005)。

农化研究

- 已经合成了一些新型的 N-芳基嘧啶-2-胺衍生物,并展示了它们在农化应用中的潜力。这些化合物可以为病虫害管理和农作物保护提供新的解决方案 (El-Deeb 等,2008)。

- 已经合成并评估了嘧啶连接的吡唑杂环化合物的杀虫和抗菌潜力,对特定害虫和微生物表现出显着的活性 (Deohate 和 Palaspagar,2020)。

作用机制

Target of Action

Propyl(pyrimidin-5-ylmethyl)amine is a pyrimidinamine derivative . Pyrimidinamines are known to inhibit Cyclin-Dependent Kinase 2 (CDK2) , a protein that plays a crucial role in cell cycle regulation. By inhibiting CDK2, these compounds can halt the cell cycle, making them potential candidates for cancer treatment .

Mode of Action

The mode of action of Propyl(pyrimidin-5-ylmethyl)amine involves its interaction with CDK2. It binds to the active site of CDK2, preventing it from interacting with its natural substrates and thus halting the cell cycle . This interaction results in the inhibition of cell proliferation, particularly in cancer cells .

Biochemical Pathways

The primary biochemical pathway affected by Propyl(pyrimidin-5-ylmethyl)amine is the cell cycle. CDK2, the target of this compound, is a key player in the transition from the G1 phase to the S phase of the cell cycle . By inhibiting CDK2, this compound can effectively halt the cell cycle, preventing cell proliferation .

Pharmacokinetics

Its metabolism and excretion would depend on various factors, including its chemical structure and the individual’s metabolic enzymes .

Result of Action

The primary result of the action of Propyl(pyrimidin-5-ylmethyl)amine is the inhibition of cell proliferation. By halting the cell cycle, this compound can prevent the growth and division of cells, particularly cancer cells . This makes it a potential candidate for cancer treatment .

Action Environment

The action of Propyl(pyrimidin-5-ylmethyl)amine can be influenced by various environmental factors. For instance, the pH of the environment can affect the compound’s ionization state, which in turn can influence its absorption and distribution . Additionally, the presence of other substances, such as food or other drugs, can affect its metabolism and excretion

安全和危害

未来方向

属性

IUPAC Name |

N-(pyrimidin-5-ylmethyl)propan-1-amine | |

|---|---|---|

| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C8H13N3/c1-2-3-9-4-8-5-10-7-11-6-8/h5-7,9H,2-4H2,1H3 | |

| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

VQAHKRBNYDAKNM-UHFFFAOYSA-N | |

| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

CCCNCC1=CN=CN=C1 | |

| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C8H13N3 | |

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Weight |

151.21 g/mol | |

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Product Name |

Propyl(pyrimidin-5-ylmethyl)amine | |

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

| Precursor scoring | Relevance Heuristic |

|---|---|

| Min. plausibility | 0.01 |

| Model | Template_relevance |

| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |

| Top-N result to add to graph | 6 |

Feasible Synthetic Routes

体外研究产品的免责声明和信息

请注意,BenchChem 上展示的所有文章和产品信息仅供信息参考。 BenchChem 上可购买的产品专为体外研究设计,这些研究在生物体外进行。体外研究,源自拉丁语 "in glass",涉及在受控实验室环境中使用细胞或组织进行的实验。重要的是要注意,这些产品没有被归类为药物或药品,他们没有得到 FDA 的批准,用于预防、治疗或治愈任何医疗状况、疾病或疾病。我们必须强调,将这些产品以任何形式引入人类或动物的身体都是法律严格禁止的。遵守这些指南对确保研究和实验的法律和道德标准的符合性至关重要。

![6-methoxy-3-(prop-2-yn-1-yl)benzo[d]thiazol-2(3H)-imine hydrobromide](/img/structure/B3096195.png)

![5-[(3,5-Dibromo-4-hydroxyphenyl)methylene]-2-thioxo-4-imidazolidinone](/img/structure/B3096206.png)

![benzyl N-[cyano(phenyl)methyl]carbamate](/img/structure/B3096245.png)

![[(4-Bromo-2-fluorophenyl)methylidene]hydrazine](/img/structure/B3096267.png)